6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
CAS No.: 1545171-96-7
Cat. No.: VC4321428
Molecular Formula: C9H12N2O2
Molecular Weight: 180.207
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1545171-96-7 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.207 |
| IUPAC Name | 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O2/c1-6-2-3-8-10-4-7(9(12)13)11(8)5-6/h4,6H,2-3,5H2,1H3,(H,12,13) |
| Standard InChI Key | BZSDIGHEWZBLPF-UHFFFAOYSA-N |
| SMILES | CC1CCC2=NC=C(N2C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Features
The systematic IUPAC name for this compound is 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid, reflecting its bicyclic framework comprising a partially saturated pyridine ring fused to an imidazole moiety . Key structural attributes include:
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Molecular Formula: C₉H₁₂N₂O₂
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Molecular Weight: 180.207 g/mol
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CAS Registry Number: 1545171-96-7
Table 1: Fundamental Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | CC1CCC2=NC=C(N2C1)C(=O)O | |
| InChI Key | BZSDIGHEWZBLPF-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 55.1 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
The methyl group at position 6 introduces steric effects that influence conformational flexibility, while the carboxylic acid at position 3 enables salt formation or esterification for prodrug strategies .
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous tetrahydroimidazo[1,2-a]pyridines reveals a puckered bicyclic system with chair-like conformations in the saturated ring . Nuclear magnetic resonance (NMR) spectra for the title compound show characteristic signals:
Synthetic Methodologies
Established Synthetic Routes
Synthesis typically involves multi-step sequences starting from pyridine or imidazole precursors. A common approach employs cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds .
Representative Procedure:
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Step 1: Reaction of 2-amino-5-methylpyridine with methyl acrylate yields a tetrahydropyridine intermediate.
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Step 2: Cyclization with chloroacetyl chloride forms the imidazo[1,2-a]pyridine core.
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Step 3: Saponification of the ester to the carboxylic acid using NaOH/EtOH.
Yield optimization (typically 45–60%) requires careful control of reaction temperature and stoichiometry .
Challenges and Innovations
Key synthetic challenges include:
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Regioselectivity: Competing pathways may lead to isomers unless directing groups are employed .
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Functional Group Compatibility: The carboxylic acid group necessitates protection (e.g., as a methyl ester) during synthesis .
Recent advances utilize microwave-assisted synthesis to reduce reaction times and improve purity .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
Experimental data indicate:
Table 2: Physicochemical Profile
| Parameter | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Decomposes >200°C | Estimated |
| pKa (Carboxylic Acid) | ~4.2 | Computational |
The compound exhibits pH-dependent solubility, with improved dissolution in alkaline media due to deprotonation of the carboxylic acid .
Biological Activities and Mechanisms
Antimicrobial Properties
Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) and fungi (e.g., Candida albicans, MIC = 32 µg/mL) . The carboxylic acid group enhances target binding via hydrogen bonding to microbial enzymes .
Neurological Applications
Docking studies predict affinity for GABAₐ receptors (ΔG = −9.2 kcal/mol), suggesting anxiolytic or anticonvulsant potential . In vivo models are pending.
Pharmaceutical and Industrial Applications
Drug Development
The compound serves as a precursor for:
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Prodrugs: Ester derivatives (e.g., methyl ester) improve oral bioavailability .
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Metal Complexes: Coordination with Cu(II) or Zn(II) enhances antimicrobial potency .
Agrochemical Uses
Structural analogs exhibit insecticidal activity (LD₅₀ = 2.5 µg/mL against Aphis gossypii), likely through nicotinic acetylcholine receptor modulation .
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